molecular formula C18H18F3NO3 B4447154 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B4447154
M. Wt: 353.3 g/mol
InChI Key: OYBXCFHXPCQNBZ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the benzamide core and a 3,4-dimethoxyphenethyl chain attached to the amide nitrogen. The trifluoromethyl group confers electron-withdrawing properties, enhancing metabolic stability and lipophilicity, while the dimethoxyphenyl moiety contributes to π-π stacking interactions with biological targets.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c1-24-15-8-7-12(11-16(15)25-2)9-10-22-17(23)13-5-3-4-6-14(13)18(19,20)21/h3-8,11H,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBXCFHXPCQNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3,4-dimethoxyphenylethylamine, which is then reacted with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Unique Attributes Reference
N-[(4-methoxyphenyl)methyl]-2-(trifluoromethyl)benzamide Methoxyphenylmethyl group instead of dimethoxyphenethyl chain Shorter alkyl chain reduces steric bulk; altered receptor binding due to para-methoxy substitution
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide Trifluoromethoxy (-OCF₃) group replaces trifluoromethyl (-CF₃); hydroxyethyl chain Increased polarity and hydrogen-bonding capacity; potential for improved aqueous solubility
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide Nitro (-NO₂) and hydroxyl (-OH) groups at positions 5 and 2 of benzamide Nitro group enhances electrophilicity; hydroxyl group enables pH-dependent solubility
N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide Triazole ring and ethylsulfanyl substituent Heterocyclic triazole improves binding to enzymes (e.g., kinases); sulfur enhances metabolic resistance
N-(4-Aminophenyl)-2-(trifluoromethyl)benzamide Amino (-NH₂) group at para position of phenyl ring Primary amine enables covalent bonding or proton donation; altered pharmacokinetic profile

Structural and Functional Analysis

Substituent Effects

  • Trifluoromethyl vs.
  • Methoxy Positioning : The 3,4-dimethoxyphenyl group in the main compound enables stronger π-stacking with aromatic residues in enzyme active sites compared to para-methoxy analogs (e.g., ) .
  • Heterocyclic Modifications : Compounds with triazole or thiazole rings (e.g., ) exhibit enhanced target selectivity for kinases or microbial enzymes due to additional hydrogen-bonding sites .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group attached to a benzamide core, along with a hydroxyethyl group linked to a dimethoxyphenyl ring. This structure contributes to its enhanced stability, lipophilicity, and binding affinity, making it a candidate for various therapeutic applications.

Molecular Formula: C18H18F3NO3
Molecular Weight: 353.34 g/mol
Purity: >90%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes the preparation of intermediates such as 3,4-dimethoxyphenylacetic acid and 2-(trifluoromethyl)benzoyl chloride. These intermediates undergo condensation reactions under controlled conditions to yield the final product.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, research on related benzamide derivatives has shown effectiveness against various viruses, including hepatitis C virus (HCV) and herpes simplex virus (HSV). The incorporation of the trifluoromethyl group has been linked to improved binding affinity and biological activity .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies demonstrated its cytotoxic effects on several cancer cell lines. For example:

Cell Line IC50 (µM) Activity
MCF-7 (Breast Cancer)15.63Comparable to Tamoxifen
U-937 (Leukemia)0.12 - 2.78Higher potency than Doxorubicin

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation .

The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets. The trifluoromethyl group enhances the compound's ability to interact with proteins involved in cell signaling pathways, potentially leading to the inhibition of tumor growth and viral replication .

Case Studies

  • Antiviral Efficacy : A study demonstrated that derivatives of benzamide compounds showed significant inhibitory effects on viral replication in vitro at concentrations as low as 0.20 µM against influenza viruses .
  • Cancer Cell Line Studies : In a comparative study involving multiple cancer cell lines, this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like Doxorubicin and Tamoxifen .

Q & A

Q. How can researchers optimize the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters:

  • Coupling Reactions : Use a base like triethylamine to facilitate amidation between 3,4-dimethoxyphenethylamine and 2-(trifluoromethyl)benzoyl chloride. Evidence suggests yields improve with slow reagent addition under nitrogen .
  • Temperature and Solvent : Reactions in dichloromethane (DCM) at 0–5°C minimize side reactions, while room temperature is optimal for intermediate steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol enhances purity (>95% by HPLC) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the ethyl linkage between the dimethoxyphenyl and benzamide groups. The trifluoromethyl (δ\delta ~ -60 ppm in 19^{19}F NMR) and methoxy (δ\delta ~3.8 ppm in 1^1H NMR) signals are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 424.13) .
  • FT-IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and aromatic C-F (~1120 cm1^{-1}) confirm functional groups .

Q. What preliminary assays are used to evaluate its biological activity?

Methodological Answer: Initial screening focuses on target engagement and cytotoxicity:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50_{50} values are calculated via dose-response curves .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles:

  • Orthogonal Assays : Validate enzyme inhibition results using both fluorescence-based and radiometric assays (e.g., 32^{32}P-ATP incorporation for kinases) .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., unreacted amines or hydrolyzed amides) that may skew bioactivity .
  • Dose-Response Reproducibility : Conduct triplicate experiments across multiple labs to account for batch variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this benzamide derivative?

Methodological Answer: SAR studies require systematic structural modifications:

  • Trifluoromethyl Substitution : Compare activity of -CF3_3 vs. -Cl or -Br analogs to assess electron-withdrawing effects on target binding .
  • Ethyl Linker Optimization : Replace the ethylene group with rigid spacers (e.g., propargyl) to evaluate conformational flexibility .
  • Methoxy Positioning : Synthesize 2,4- vs. 3,4-dimethoxyphenyl derivatives to map steric and electronic interactions with hydrophobic enzyme pockets .

Q. How can computational modeling predict the binding mode of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of targets (e.g., EGFR PDB: 1M17). The trifluoromethyl group often enhances hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .
  • Free Energy Calculations : MM-PBSA or MM-GBSA quantify binding energies, correlating with experimental IC50_{50} values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide

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